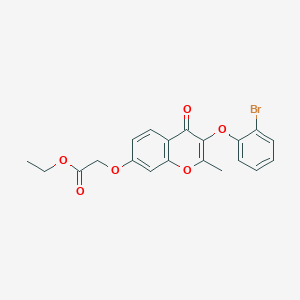
ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H17BrO6 and its molecular weight is 433.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Pathways : Čačić et al. (2009) detailed the synthesis of compounds related to ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate. Their study includes creating thiazolidin-4-ones using (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester and ethyl bromoacetate as precursors, further elucidating the synthesis pathways for related compounds (Čačić, 2009).
Structural Analysis : Jyothi et al. (2017) conducted a study on ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a compound closely related to the target chemical. They used NMR, IR, and mass spectral studies, and X-ray diffraction to characterize its structure, providing insights into similar compounds' molecular configurations (Jyothi, 2017).
Biochemical Applications
Fluorescent Probes : García-Beltrán et al. (2014) synthesized coumarin-derived fluorescent probes, including ethyl 2-{7-[(6-bromohexyl)oxy]-2-oxo-2H-chromen-4-yl}acetate (FM3), for cell membrane and dynamics studies. This demonstrates the compound's potential use in biochemical research, particularly in cell imaging (García-Beltrán, 2014).
Antimicrobial Activity : Several studies have explored the antimicrobial properties of derivatives of 2-oxo-2H-chromen-4-yl-acetic acid, closely related to the target compound. These studies provide insights into potential applications of these compounds in developing new antimicrobial agents (Čačić, 2006), (Parameshwarappa, 2009).
Pharmacological Aspects
Chemosensor Development : Meng et al. (2018) designed a fluorescent chemosensor based on a coumarin derivative, showcasing the potential of similar compounds like this compound in detecting specific ions like Pb2+ in chemical analyses (Meng, 2018).
Antioxidant Properties : The antioxidant activities of 4-hydroxycoumarin derivatives, which share structural similarities with the target compound, have been investigated, suggesting potential applications in developing antioxidant agents (Stanchev, 2009).
Mécanisme D'action
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate . For instance, certain conditions might enhance or inhibit its interaction with its targets, alter its pharmacokinetic properties, or affect its chemical stability.
Propriétés
IUPAC Name |
ethyl 2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-3-24-18(22)11-25-13-8-9-14-17(10-13)26-12(2)20(19(14)23)27-16-7-5-4-6-15(16)21/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZCDOLNOPLMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
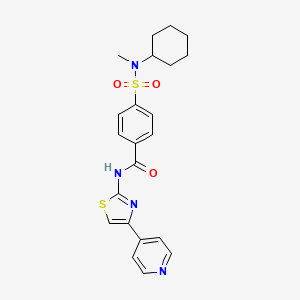

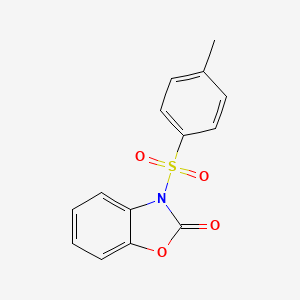

![6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3018678.png)
![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)
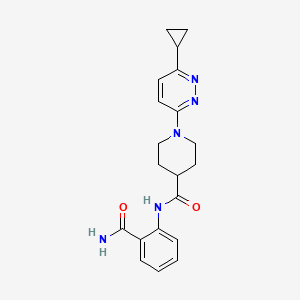
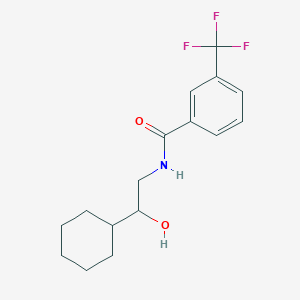
![1-[6-(methylsulfanyl)pyridine-3-carbonyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide](/img/structure/B3018684.png)
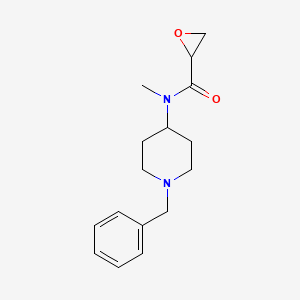
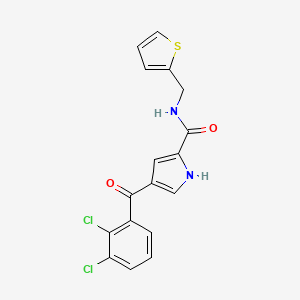
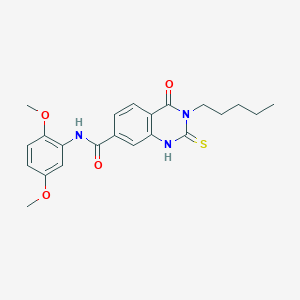
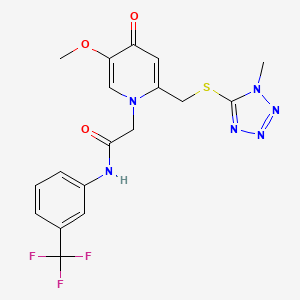
![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)
